molecular formula C16H14ClN3O B11140662 N-[2-(4-chloro-1H-indol-1-yl)ethyl]isonicotinamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]isonicotinamide

Cat. No.: B11140662
M. Wt: 299.75 g/mol
InChI Key: FLQKUZKJQAAQLY-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-1H-indol-1-yl)ethyl]isonicotinamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]isonicotinamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-1H-indol-1-yl)ethyl]isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding oxides.

    Reduction: Reduced derivatives.

    Substitution: Substituted indole derivatives.

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chloro-1H-indol-1-yl)ethyl]isonicotinamide is unique due to the specific position of the chloro group on the indole ring, which can influence its chemical reactivity and biological activity . This positional specificity can result in distinct interactions with molecular targets and different biological outcomes compared to other similar compounds.

Properties

Molecular Formula

C16H14ClN3O

Molecular Weight

299.75 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C16H14ClN3O/c17-14-2-1-3-15-13(14)6-10-20(15)11-9-19-16(21)12-4-7-18-8-5-12/h1-8,10H,9,11H2,(H,19,21)

InChI Key

FLQKUZKJQAAQLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCNC(=O)C3=CC=NC=C3)C(=C1)Cl

Origin of Product

United States

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